

Application Notes and Protocols for 4-Fluoro-3,5-dimethylbenzyl alcohol

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Compound of Interest

Compound Name: 4-Fluoro-3,5-dimethylbenzyl alcohol

Cat. No.: B2732626

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Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide to the chemical reactivity and synthetic applications of **4-Fluoro-3,5-dimethylbenzyl alcohol**. While specific literature on this exact molecule is emerging, its structural motifs—a fluorinated aromatic ring and a benzylic alcohol—are of significant interest in medicinal chemistry and materials science. The fluorine atom can enhance metabolic stability and binding affinity, while the dimethyl substitution influences lipophilicity and steric interactions.^[1] This guide presents a series of detailed, adaptable protocols for key transformations of **4-Fluoro-3,5-dimethylbenzyl alcohol**, including oxidation, etherification, and esterification. The protocols are grounded in established methodologies for analogous structures and are designed to be a validated starting point for further research and development.

Introduction: Chemical Profile and Synthetic Rationale

4-Fluoro-3,5-dimethylbenzyl alcohol is a substituted aromatic primary alcohol with the molecular formula $C_9H_{11}FO$.^[2] Its structure, featuring a fluorine atom para to the hydroxymethyl group and two meta-directing methyl groups, presents a unique electronic and steric environment that influences its reactivity. The electron-withdrawing nature of the fluorine

atom can impact the nucleophilicity of the aromatic ring and the acidity of the benzylic proton, while the methyl groups provide steric hindrance and are electron-donating. Understanding these characteristics is crucial for designing successful synthetic strategies.

Key Physicochemical Properties:

Property	Value	Source
Molecular Weight	154.184 g/mol	[CymitQuimica][2]
Formula	C ₉ H ₁₁ FO	[CymitQuimica][2]
Purity	Typically >97%	[CymitQuimica][2]
Appearance	Liquid (predicted)	[CymitQuimica][2]

The strategic placement of fluorine and methyl groups is a common tactic in drug discovery to modulate pharmacokinetic and pharmacodynamic properties.[1] Therefore, **4-Fluoro-3,5-dimethylbenzyl alcohol** serves as a valuable building block for the synthesis of novel bioactive molecules.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **4-Fluoro-3,5-dimethylbenzyl alcohol** is not widely available, data from structurally related compounds such as other fluorinated and dimethylated benzyl alcohols suggest that it should be handled with care.[3][4][5]

General Precautions:

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3][4]
- Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[3]
- Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[3]
- Storage: Store in a well-ventilated place and keep the container tightly closed.[3]

- In case of exposure:
 - Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]
 - Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[3]
 - Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]

Synthetic Transformations: Protocols and Mechanistic Insights

The reactivity of **4-Fluoro-3,5-dimethylbenzyl alcohol** is primarily dictated by the hydroxyl group. The following protocols are adapted from established procedures for similar benzylic alcohols and are expected to be effective for this substrate.

Oxidation to 4-Fluoro-3,5-dimethylbenzaldehyde

The selective oxidation of benzyl alcohols to their corresponding aldehydes is a fundamental transformation in organic synthesis. Over-oxidation to the carboxylic acid can be a significant side reaction. The use of mild and selective oxidizing agents is therefore crucial.

Peroxymonosulfate (PMS) activated by a catalyst offers an efficient and environmentally friendly option.[6]

Protocol: Catalytic Oxidation using Peroxymonosulfate

This protocol is adapted from the selective oxidation of benzyl alcohol using carbon nanotubes as a catalyst.[6]

Materials:

- **4-Fluoro-3,5-dimethylbenzyl alcohol**
- Oxone® ($2\text{KHSO}_5 \cdot \text{KHSO}_4 \cdot \text{K}_2\text{SO}_4$)

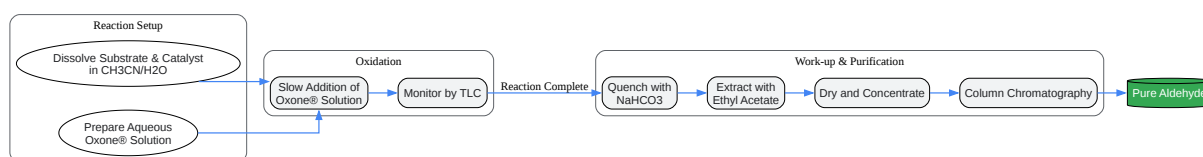
- Acetonitrile (CH_3CN)
- Deionized water
- Sodium bicarbonate (NaHCO_3)
- Magnesium sulfate (MgSO_4)
- Ethyl acetate
- Catalyst (e.g., TEMPO, or a transition metal catalyst)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve **4-Fluoro-3,5-dimethylbenzyl alcohol** (1.0 eq) in a mixture of acetonitrile and water (e.g., 3:1 v/v).
- Add the catalyst (e.g., TEMPO, 0.1 eq).
- In a separate flask, prepare a solution of Oxone® (2.5 eq) in deionized water.
- Slowly add the Oxone® solution to the reaction mixture at room temperature. The addition should be done portion-wise to control the reaction temperature.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
- Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-Fluoro-3,5-dimethylbenzaldehyde.
- Purify the crude product by column chromatography on silica gel.

Causality and Insights: The use of a biphasic system (acetonitrile/water) facilitates the dissolution of both the organic substrate and the inorganic oxidant. The catalyst, such as TEMPO, enables a milder and more selective oxidation, minimizing the formation of the carboxylic acid byproduct.

Workflow Diagram:



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Caption: Workflow for the oxidation of **4-Fluoro-3,5-dimethylbenzyl alcohol**.

Etherification to Benzyl Ethers

The synthesis of benzyl ethers is a common protective group strategy and a route to various functionalized molecules. A simple and effective method is the Williamson ether synthesis, which involves the deprotonation of the alcohol followed by reaction with an alkyl halide. A more direct, metal-catalyzed approach is also presented.

Protocol: Palladium-Catalyzed Dimerization to Dibenzyl Ether

This protocol is based on the palladium on carbon (Pd/C) catalyzed etherification of fluorinated phenylalkenols.[7]

Materials:

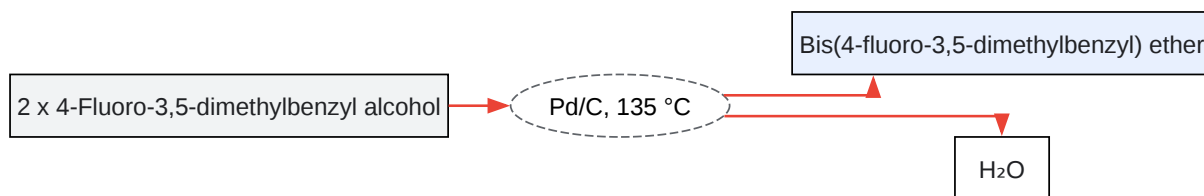
- **4-Fluoro-3,5-dimethylbenzyl alcohol**
- Palladium on carbon (10 wt. % Pd)
- Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

- Place **4-Fluoro-3,5-dimethylbenzyl alcohol** and palladium on carbon (e.g., 1-5 mol% Pd) in a reaction vessel equipped with a reflux condenser.
- Heat the mixture under an inert atmosphere to a temperature of approximately 135 °C.^[7]
- Maintain the temperature and stir the mixture for a period determined by reaction monitoring (e.g., by TLC or GC-MS).
- After the reaction is complete, cool the mixture to room temperature.
- Dilute the residue with a suitable solvent (e.g., dichloromethane or ethyl acetate) and filter through a pad of celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure to obtain the crude bis(4-fluoro-3,5-dimethylbenzyl) ether.
- Purify the product by column chromatography on silica gel.

Causality and Insights: This method provides a direct route to the corresponding dibenzyl ether through a dehydration-etherification sequence catalyzed by palladium. The high temperature facilitates the elimination of water. The inert atmosphere is crucial to prevent oxidation of the alcohol at elevated temperatures.

Reaction Diagram:



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Caption: Palladium-catalyzed synthesis of bis(4-fluoro-3,5-dimethylbenzyl) ether.

Esterification to Benzyl Esters

Esterification is a versatile reaction to introduce a wide range of functional groups. The reaction of the benzyl alcohol with an acyl chloride or a carboxylic acid (under Fischer esterification conditions) are common methods.

Protocol: Acylation with an Acyl Chloride

Materials:

- **4-Fluoro-3,5-dimethylbenzyl alcohol**
- Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
- A non-nucleophilic base (e.g., triethylamine or pyridine)
- Anhydrous aprotic solvent (e.g., dichloromethane, THF)

Procedure:

- Dissolve **4-Fluoro-3,5-dimethylbenzyl alcohol** (1.0 eq) and the base (1.2 eq) in the anhydrous solvent under an inert atmosphere.
- Cool the solution to 0 °C in an ice bath.
- Slowly add the acyl chloride (1.1 eq) to the reaction mixture.

- Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
- Quench the reaction by adding water.
- Separate the organic layer, and wash successively with dilute HCl, saturated aqueous NaHCO₃, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the resulting ester by column chromatography or distillation.

Causality and Insights: The base is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The use of anhydrous conditions is critical as acyl chlorides readily react with water. Performing the initial addition at 0 °C helps to control the exothermic reaction.

Potential Applications in Drug Discovery

The structural features of **4-Fluoro-3,5-dimethylbenzyl alcohol** make it an attractive scaffold for medicinal chemistry. The introduction of fluorine can block metabolic oxidation at the para-position, while the methyl groups can enhance binding to hydrophobic pockets of target proteins.^[1] Derivatives of this molecule could be explored as:

- Anticancer Agents: The diarylmethanol scaffold, which can be accessed from the corresponding aldehyde, is present in several anticancer drugs.^[1]
- Antiviral Agents: Benzyl alcohol derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.^[1]
- Neuroprotective Agents: The lipophilicity imparted by the fluorine and methyl groups may enhance blood-brain barrier penetration, a desirable property for CNS-active drugs.^[1]

Conclusion

4-Fluoro-3,5-dimethylbenzyl alcohol is a versatile building block with significant potential in synthetic and medicinal chemistry. The protocols provided in these application notes offer a

solid foundation for its derivatization. While these methods are based on well-established transformations of analogous compounds, researchers are encouraged to optimize the reaction conditions for their specific applications. The unique substitution pattern of this molecule warrants further exploration for the development of novel chemical entities with improved pharmacological profiles.

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